Product packaging for Benzimidazole derivative 9(Cat. No.:)

Benzimidazole derivative 9

Cat. No.: B10833097
M. Wt: 333.4 g/mol
InChI Key: RKISYXMPLQOYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole derivative 9 is a high-purity research chemical identified in scientific studies for its significant biological activity. This compound belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases, which allows it to interact effectively with biopolymers in biological systems . Research indicates that this specific derivative demonstrates potent antimicrobial activity . In vitro studies have shown promising results against a range of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values reported as low as 3.12 µg/mL, highlighting its potential as a subject for developing new anti-infective agents . The core benzimidazole structure is associated with a wide spectrum of pharmacological properties, including anticancer potential . Benzimidazole derivatives are investigated as targeted therapeutic agents, with mechanisms of action that may include topoisomerase inhibition, DNA intercalation, and modulation of key enzymatic pathways involved in cell proliferation . Researchers utilize this compound to explore its structure-activity relationship (SAR), its effects on cytoskeletal proteins in parasites, and its overall mechanism of action in various disease models . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O B10833097 Benzimidazole derivative 9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

[2-methyl-3-(3-methylphenyl)imidazo[1,2-a]pyridin-6-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C21H23N3O/c1-15-7-6-8-17(13-15)20-16(2)22-19-10-9-18(14-24(19)20)21(25)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3

InChI Key

RKISYXMPLQOYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C3N2C=C(C=C3)C(=O)N4CCCCC4)C

Origin of Product

United States

Synthetic Methodologies for Benzimidazole Derivative 9 and Its Analogs

Strategies for Core Benzimidazole (B57391) Ring Formation

The most prevalent and versatile method for constructing the core benzimidazole ring involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, typically an aldehyde or a carboxylic acid (or its derivatives). This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the benzimidazole product.

The choice of catalyst is crucial for reaction efficiency, yield, and conditions. A wide array of catalysts has been developed to promote this transformation, ranging from simple acids to sophisticated nanomaterials. Lewis acids, such as Erbium triflate (Er(OTf)₃), have been shown to be highly effective, even in minute quantities. mdpi.com Heterogeneous catalysts, including various metal oxides on solid supports (e.g., Au/TiO₂, nano-Fe₂O₃, FeCl₃/Al₂O₃), are also widely used due to their high efficiency and ease of recovery and reuse. rsc.orgnih.govtandfonline.com

The reaction can be tailored to produce 2-substituted or 1,2-disubstituted benzimidazoles. researchgate.net

For 2-substituted benzimidazoles : An o-phenylenediamine is reacted with an aldehyde.

For 1,2-disubstituted benzimidazoles : An N-substituted o-phenylenediamine is reacted with an aldehyde. mdpi.com

The reaction conditions, including solvent, temperature, and catalyst, significantly influence the outcome. Modern methods often utilize milder conditions, shorter reaction times, and environmentally benign solvents. nih.gov

Table 1: Selected Catalytic Systems for Benzimidazole Core Synthesis from o-Phenylenediamine and Aldehydes


Functionalization and Derivatization Approaches

Once the benzimidazole core is formed, further diversification can be achieved through functionalization at various positions of the heterocyclic ring system.

The benzimidazole ring contains two nitrogen atoms, N-1 and N-3. In an unsubstituted benzimidazole, these two nitrogens are equivalent due to tautomerism. However, in a 2-substituted benzimidazole, they become distinct, leading to the possibility of forming two different regioisomers (N-1 or N-3) upon substitution.

Achieving regioselectivity in N-alkylation or N-arylation is a significant synthetic challenge. The outcome is influenced by several factors:

Steric Hindrance : Bulky substituents at the C-2 position can direct incoming electrophiles to the less hindered N-1 position.

Electronic Effects : The electronic nature of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions : The choice of base, solvent, and electrophile plays a critical role. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for certain indazole scaffolds, a related heterocyclic system. nih.gov

Highly regio- and enantioselective iridium-catalyzed N-allylation reactions have been developed that yield branched products with high selectivity for one nitrogen atom over the other. researchgate.net

Substituents on both the benzene (B151609) (aromatic) and imidazole (B134444) portions of the core structure significantly impact the molecule's properties and the course of synthetic reactions.

On the Aldehyde Reactant : The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the aldehyde generally leads to high yields and short reaction times. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can sometimes require longer reaction times, although good yields are still achievable. mdpi.comsemanticscholar.org

A powerful strategy in drug design is the creation of hybrid molecules, where the benzimidazole scaffold is covalently linked to other known pharmacophores. This approach aims to combine the biological activities of both moieties, potentially leading to synergistic effects, enhanced potency, or novel mechanisms of action.

Several classes of benzimidazole hybrids have been synthesized and investigated:

Benzimidazole-Triazole Hybrids : These have been designed as potential inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor).

Benzimidazole-Oxadiazole Hybrids : This combination is explored for developing new therapeutic agents.

Benzimidazole-Anilide and Benzimidazole-Chalcone Hybrids : These have been investigated for their potent antifungal activities.

The synthesis of these hybrids typically involves preparing a functionalized benzimidazole intermediate (e.g., with a linker arm) that can then be coupled with the second pharmacophore using standard synthetic reactions.

Green Chemistry Principles and Sustainable Synthesis Routes

Traditional methods for benzimidazole synthesis often involved harsh conditions, toxic solvents, and long reaction times. In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable synthetic routes.

Key green chemistry strategies include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. It is a highly efficient method for energy transfer in chemical reactions. mdpi.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or on a solid support (e.g., alumina, silica) minimizes the use of volatile organic compounds, reducing waste and environmental impact. mdpi.comnih.gov

Use of Green Solvents : When a solvent is necessary, environmentally friendly options like water, ethanol, or polyethylene (B3416737) glycol (PEG) are preferred over traditional hazardous solvents. nih.gov

Ultrasonic Irradiation : Sonication provides an alternative energy source that can promote reactions, often leading to higher yields and shorter reaction times under mild conditions. semanticscholar.org

Table 2: Comparison of Green Synthetic Methodologies for Benzimidazole Derivatives


Chemoenzymatic and Biocatalytic Approaches in Benzimidazole Synthesis

The application of enzymes as catalysts (biocatalysis) in organic synthesis offers remarkable selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally friendly conditions. While the biocatalytic formation of the core benzimidazole ring is not widely reported, enzymes have been successfully employed in the functionalization and derivatization of the benzimidazole scaffold.

Lipases, in particular, have proven to be versatile biocatalysts for these transformations:

Aza-Michael Addition : Lipases can catalyze the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds to produce N-substituted benzimidazole derivatives. This biocatalytic system has been successfully implemented in a continuous-flow microreactor, demonstrating its potential for efficient and scalable synthesis. mdpi.com

Kinetic Resolution : Lipases are extensively used for the kinetic resolution of racemic alcohols containing a benzimidazole moiety. Through lipase-catalyzed transesterification, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the two enantiomers with high enantiomeric excess. Enzymes like Novozyme SP 435 have shown excellent selectivity in these resolutions.

These chemoenzymatic methods provide a green and highly selective route to chiral, N-substituted benzimidazole derivatives that are difficult to access through traditional chemical synthesis.

Solid-Phase Synthesis and Combinatorial Chemistry for Benzimidazole Derivative 9 Libraries

The development of benzimidazole-based compounds for various applications has been significantly advanced by the use of solid-phase synthesis and combinatorial chemistry. sci-hub.sewikipedia.org These techniques allow for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships. The synthesis of libraries of benzimidazole derivatives, such as this compound, on a solid support offers advantages in terms of purification and automation. sci-hub.seacs.org

A common strategy for the solid-phase synthesis of benzimidazole libraries involves the immobilization of a key intermediate onto a resin, followed by a series of chemical transformations to construct the benzimidazole core and introduce diversity at various positions. sci-hub.seacs.org One approach begins with an o-fluoronitrobenzene derivative attached to a solid support. sci-hub.se Nucleophilic substitution with a primary amine, followed by reduction of the nitro group, yields a resin-bound o-phenylenediamine. sci-hub.se Subsequent cyclization with an aldehyde or other carboxylic acid equivalent, and finally cleavage from the resin, affords the desired benzimidazole derivatives. sci-hub.seacs.org

An alternative and efficient method utilizes resin-bound o-phenylenediamines. acs.orgnih.gov In this approach, an o-phenylenediamine is monoalkylated on a resin-bound bromoacetamide. acs.orgnih.gov The subsequent cyclization with various aldehydes introduces diversity at the 2-position of the benzimidazole ring. acs.orgnih.gov Cleavage from the solid support then releases the final products in good yields and purities. acs.orgnih.gov This method has been successfully employed to create libraries of benzimidazoles, as well as related structures like azabenzimidazoles. acs.orgnih.gov

The power of combinatorial chemistry lies in its ability to systematically vary the substituents at different positions of the benzimidazole scaffold. wikipedia.org For a hypothetical this compound library, diversity can be introduced at three key points:

The Benzene Ring: By starting with different substituted o-phenylenediamines, the electronic and steric properties of the benzimidazole core can be modified. acs.orgacs.org

The N-1 Position: Variation at this position can be achieved by using a diverse set of primary amines in the initial nucleophilic substitution step. sci-hub.se

The C-2 Position: A wide range of aldehydes or carboxylic acid derivatives can be used in the cyclization step to introduce different substituents at the 2-position. acs.orgnih.gov

The following table illustrates a representative library of benzimidazole derivatives synthesized using solid-phase techniques, showcasing the introduction of diversity at the C-2 position through the use of various aldehydes.

EntryAldehyde (R-CHO)ProductYield (%)Purity (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole9598
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole9296
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole9497
42-Naphthaldehyde2-(Naphthalen-2-yl)-1H-benzimidazole9095
5Thiophene-2-carboxaldehyde2-(Thiophen-2-yl)-1H-benzimidazole8894

This table presents illustrative data based on typical solid-phase synthesis of benzimidazole derivatives. The specific yields and purities for a library based on "this compound" would be dependent on the exact substrates and reaction conditions used.

Liquid-phase combinatorial synthesis has also been explored as an alternative to solid-phase methods. acs.orgnih.gov This approach utilizes a soluble polymer support, such as polyethylene glycol (PEG), which allows for homogeneous reaction conditions while still enabling easy purification by precipitation. acs.orgnih.gov This methodology has been successfully applied to the synthesis of diverse benzimidazole libraries. acs.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzimidazole Derivative 9 Analogs

Design and Synthesis of SAR Libraries Based on Benzimidazole (B57391) derivative 9

The foundation of understanding the structure-activity relationship (SAR) of Benzimidazole derivative 9 lies in the systematic design and synthesis of analog libraries. This compound, identified as a promising hit compound, serves as the central scaffold for these libraries. A common and direct method for synthesizing the core of such derivatives involves the reaction of an o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. For instance, the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives can be achieved through the condensation of o-phenylenediamine with various benzoic acid derivatives nih.govspast.org.

To explore the chemical space around this compound, combinatorial synthesis approaches are often employed. These methods allow for the rapid generation of a diverse set of analogs by systematically varying substituents at key positions of the benzimidazole core. The primary points of modification typically include the N-1 position of the imidazole (B134444) ring and various positions on the phenyl ring at C-2, as well as on the fused benzene (B151609) ring (positions 4, 5, 6, and 7).

For example, a library of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can be synthesized to investigate the impact of lipophilicity and steric bulk on activity nih.gov. The synthesis often involves a multi-step process, starting with the formation of the core benzimidazole scaffold, followed by reactions to introduce diverse functional groups. Common synthetic strategies include nucleophilic substitution, amide coupling, and cross-coupling reactions to attach a wide array of substituents nih.govconnectjournals.com. The purification and characterization of these newly synthesized compounds are rigorously performed using techniques such as chromatography, NMR spectroscopy, and mass spectrometry to ensure the integrity of the library for subsequent biological screening.

Positional and Substituent Effects on Biological Activity of this compound Analogs

The biological activity of analogs of this compound is profoundly influenced by the nature and position of various substituents on the benzimidazole scaffold. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

Substitutions at the C-2 Position: The substituent at the C-2 position of the benzimidazole ring is a critical determinant of biological activity. For instance, in a series of 2-arylbenzimidazole derivatives evaluated for anti-leishmanial activity, the nature of the substituent on the phenyl ring at C-2 plays a significant role ajchem-a.com. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like trifluoromethyl, can dramatically alter the electronic properties and binding interactions of the molecule with its biological target nih.gov. The presence of a phenyl group at this position is a common feature in many biologically active benzimidazoles nih.govajchem-a.com.

Substitutions at the N-1 Position: Alkylation or arylation at the N-1 position of the imidazole ring is another key modification that impacts activity. The introduction of different alkyl chains can modulate the lipophilicity of the compound, which in turn affects its ability to cross cell membranes nih.gov. For example, studies on N-alkylated benzimidazole derivatives have shown that increasing the carbon chain length can influence antifungal potency nih.gov.

The following table summarizes the general effects of substituents at different positions on the biological activity of benzimidazole derivatives, based on findings from various studies.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
C-2 Phenyl, Substituted PhenylOften crucial for potent activity; electronic nature of substituents on the phenyl ring modulates potency.
N-1 Alkyl chains, Benzyl groupsInfluences lipophilicity and can enhance cell penetration and activity.
C-5/C-6 Methyl, Chloro, NitroCan fine-tune activity and selectivity.

Conformational Analysis and its Impact on the Activity of this compound

The three-dimensional conformation of this compound and its analogs is a critical factor governing their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically active conformation of these molecules. The benzimidazole ring system is relatively planar, but the substituents at the C-2 and N-1 positions can rotate, leading to different spatial arrangements nih.gov.

For instance, in the context of designing inhibitors for specific enzymes, understanding the conformational preferences of the ligand is the first step in predicting its binding mode. The planarity of the benzimidazole core can facilitate π-π stacking interactions with aromatic amino acid residues in the active site of a protein, while the substituents provide specific hydrogen bonding or hydrophobic interactions. The flexibility of side chains, particularly at the N-1 position, allows the molecule to adopt a conformation that maximizes these favorable interactions, thereby enhancing its biological activity.

Physicochemical Parameters Influencing SAR in this compound Series (excluding basic identification data)

The SAR of the this compound series is not solely dependent on its structural features but is also heavily influenced by various physicochemical parameters. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which are critical for their in vivo efficacy.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key parameter. A balanced lipophilicity is crucial for a drug candidate to effectively traverse biological membranes to reach its target, while also maintaining sufficient solubility in aqueous environments. Modifications to the this compound scaffold, such as the introduction of alkyl chains at the N-1 position or lipophilic groups on the C-2 phenyl ring, can systematically alter the log P value and, consequently, the biological activity nih.gov.

Steric Factors: The size and shape of the substituents (steric factors) also play a crucial role. Bulky groups can either enhance binding by filling a hydrophobic pocket in the target protein or hinder binding due to steric clashes. The interplay between the size and position of substituents is a key consideration in the design of potent analogs.

A summary of how these physicochemical parameters can be modulated is presented in the table below:

Physicochemical ParameterModulating SubstituentsImpact on SAR
Lipophilicity (log P) Alkyl chains, halogensAffects membrane permeability and solubility.
Electronic Effects Methoxy, nitro, cyano groupsInfluences binding affinity through electronic interactions.
Steric Factors Bulky alkyl or aryl groupsCan enhance or decrease binding depending on the target's topology.

Chemoinformatic and Statistical Approaches to SAR Modeling for this compound

To quantitatively understand the relationship between the chemical structure and biological activity of this compound analogs, chemoinformatic and statistical methods are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities ajchem-a.comnih.gov.

In a typical 2D-QSAR study of benzimidazole derivatives, a set of molecular descriptors is calculated for each analog in the library. These descriptors can be electronic (e.g., partial charges), steric (e.g., molar refractivity), or lipophilic (e.g., log P). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a regression model that predicts the biological activity (e.g., IC50) based on these descriptors. A statistically robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates ajchem-a.com.

Molecular docking is another crucial chemoinformatic tool that provides insights into the binding mode of this compound and its analogs with their biological target at an atomic level. By predicting the preferred orientation and interactions of the ligand within the active site of the protein, docking studies can rationalize the observed SAR and guide the design of new derivatives with improved binding affinity nih.govmdpi.com. For example, docking studies can reveal key hydrogen bond interactions or hydrophobic contacts that are essential for potent activity, allowing for the targeted modification of the scaffold to enhance these interactions.

In Vitro Biological Activity Profiling of Benzimidazole Derivative 9

Cell-Based Assays for Determining Biological Effects of Benzimidazole (B57391) derivative 9

Cell-based assays are crucial for understanding the preliminary biological effects of novel compounds. For Benzimidazole derivative 9, these assays have primarily focused on its cytotoxic and anti-inflammatory properties.

In a study investigating a newly synthesized benzimidazole derivative, ORT-83, its effect on the A549 human lung adenocarcinoma cell line was evaluated using an MTT assay to determine cell viability. Serial dilutions of the compound were applied to the cells, and the non-cytotoxic concentration was identified. At a concentration of 0.78 µg/ml, ORT-83 showed the least cytotoxicity, with a cell viability ratio of 89.37%, which was not significantly different from the control group. This concentration was subsequently used for further gene expression analyses to explore its anti-inflammatory effects. scielo.brresearchgate.netscielo.br

Another benzimidazole derivative, CCL299, was assessed for its cytotoxicity against various cancer and non-cancer cell lines using ATP assays. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment were determined. CCL299 exhibited significant cytotoxicity against HepG2 (human hepatoblastoma) and HEp-2 (human cervical cancer) cells, with IC50 values of 1.0 µmol/l and 2.7 µmol/l, respectively. In contrast, the IC50 values for A549 (human lung adenocarcinoma) and the non-cancer TIG-1-20 (human fibroblast) cell lines were both greater than 20 µmol/l, suggesting a degree of selectivity for certain cancer cell types. iiarjournals.org

Furthermore, a series of novel pyrazole-attached benzimidazoles were synthesized and screened for their in vitro antimicrobial activity using the agar (B569324) streak dilution method to determine the minimum inhibitory concentration (MIC) against various microorganisms. nih.gov Similarly, the antitumor and antimicrobial activities of newly designed and synthesized cyano, amidino, and acrylonitrile (B1666552) 2,5-disubstituted furane derivatives with benzimidazole nuclei were evaluated. Their potential antitumor activity was tested on three human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity and BrdU proliferation assays in vitro. nih.gov

Table 1: Cytotoxicity of this compound in Cell-Based Assays

Cell Line Assay Type Measurement Result
A549 (Human Lung Adenocarcinoma) MTT Cell Viability 89.37% at 0.78 µg/ml (non-cytotoxic) scielo.brresearchgate.net
HepG2 (Human Hepatoblastoma) ATP IC50 1.0 µmol/l iiarjournals.org
HEp-2 (Human Cervical Cancer) ATP IC50 2.7 µmol/l iiarjournals.org
A549 (Human Lung Adenocarcinoma) ATP IC50 >20 µmol/l iiarjournals.org
TIG-1-20 (Human Fibroblast) ATP IC50 >20 µmol/l iiarjournals.org

Enzyme Inhibition and Receptor Binding Studies of this compound

Enzyme inhibition and receptor binding studies are pivotal in elucidating the mechanism of action of a compound. For this compound, research has highlighted its interaction with key enzymes and receptors.

A study on new benzimidazole-hydrazone derivatives investigated their inhibitory effects on carbonic anhydrase (CA) IX, an enzyme associated with cancer. The inhibitory potency of the synthesized compounds was evaluated using an ELISA kit, with acetazolamide (B1664987) as a positive control. Among the tested derivatives, compounds 3d and 3j demonstrated the strongest inhibition of CA IX. nih.gov Molecular docking studies further supported these findings, indicating strong interactions between these compounds and the active site of the CA IX enzyme. nih.gov

In the context of Alzheimer's disease, new benzimidazole-triazole derivatives were designed and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that the derivatives generally displayed better inhibitory activity against AChE than BChE. Specifically, compounds 3d, 3h, 3l, and 3p showed more than 50% activity at a 10⁻⁴ M concentration. The most potent inhibitors against AChE were 3d and 3h, which have a chloro substituent on the benzimidazole ring and a 3,4-dihydroxy substituent on the phenyl group attached to the benzimidazole. nih.gov

Furthermore, research into benzimidazole and benzothiophene (B83047) derivatives as new cannabinoid receptor ligands has been conducted. These studies reported the design, synthesis, and biological evaluation of these compounds, noting their binding affinities towards cannabinoid receptors. researchgate.net

Modulation of Cellular Pathways by this compound

This compound has been shown to modulate several cellular pathways, particularly those involved in inflammation and cancer progression.

In an inflammation-induced A549 cell line model, the benzimidazole derivative ORT-83 was found to exert its anti-inflammatory effects by repressing the gene expression of proinflammatory cytokines. Treatment with ORT-83 significantly suppressed the gene expression levels of interleukin-6 (IL-6), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). scielo.brresearchgate.net Specifically, in cells where inflammation was induced by IL-1β, the NF-κB gene expression level was upregulated by 7.58-fold. ORT-83 significantly decreased this level down to 2.64-fold. scielo.br

Another benzimidazole derivative, CCL299, was found to induce cell-cycle arrest at the G1 phase, followed by apoptosis mediated through the p53-p21 pathway in cancer cells. iiarjournals.org This indicates that CCL299 can modulate pathways involved in cell cycle regulation and programmed cell death.

Studies on other benzimidazole derivatives have also pointed to their ability to interfere with critical cellular processes. For instance, some derivatives have been shown to function as topoisomerase I inhibitors, promoting cell death through the intrinsic apoptotic pathway. nih.gov

Mechanisms of Antiproliferative Activity of this compound in Cancer Cell Lines (excluding human clinical efficacy)

The antiproliferative activity of this compound has been investigated in various cancer cell lines, revealing several mechanisms of action.

One key mechanism is the induction of apoptosis. For instance, N,N-diethylamino-substituted derivative 64, which was inhibitory against all tested cancer cell lines, did not affect the viability of normal peripheral blood mononuclear cells (PBMCs), indicating its selective anticancer activity. mdpi.com Other derivatives with strong antiproliferative activity in hematological cancer cells also induced apoptosis in normal cells, but this was limited to higher concentrations, suggesting a favorable selectivity window. mdpi.com

Another important mechanism is the inhibition of tubulin polymerization. Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. mdpi.com Specifically, some derivatives bind to the colchicine (B1669291) binding site on tubulin. mdpi.com

Furthermore, some benzimidazole derivatives have shown the ability to induce cell cycle arrest. For example, compound 8d, in combination with doxorubicin (B1662922), significantly shifted the cell cycle distribution from 8% in the S phase to 51% in the G2/M phase in a breast cancer model. nih.gov

Table 2: Antiproliferative Mechanisms of this compound

Mechanism Cancer Cell Line(s) Key Findings
Induction of Apoptosis Hematological cancer cell lines Derivative 64 showed selective apoptosis in cancer cells without affecting normal PBMCs. mdpi.com
Inhibition of Tubulin Polymerization Various cancer cell lines Derivatives bind to the colchicine site of tubulin, disrupting microtubule formation. mdpi.com
Cell Cycle Arrest Breast cancer model Compound 8d in combination with doxorubicin caused G2/M phase arrest. nih.gov
Topoisomerase I Inhibition K562 leukemia, HepG-2 hepatocellular carcinoma Compound 8I acts as a Topo I inhibitor, leading to cell death via the intrinsic apoptotic pathway. nih.gov

Antimicrobial Spectrum and Potency of this compound in Cellular and Microbial Models

Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

A series of novel pyrazole-attached benzimidazoles were screened for their antimicrobial activity against four Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus), three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae), and two fungi (Aspergillus niger and Aspergillus fumigatus). nih.gov The study found that compounds with an electron-withdrawing group on the phenyl ring attached to the pyrazole (B372694) displayed superior antimicrobial activities. nih.gov

In another study, newly synthesized benzimidazole derivatives (A1-A5) showed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus epidermidis, and Staphylococcus aureus, with inhibition zones ranging from 5-23 mm at various concentrations. These compounds also exhibited moderate antifungal activity against Candida albicans, with inhibition zones of 5-10 mm. rdd.edu.iq

Furthermore, a series of novel benzimidazole derivatives containing chrysanthemum acid moieties showed good inhibitory activity against the fungi Botrytis cinerea and Sclerotinia sclerotiorum in vitro. The fungicidal activity of compound 8a against B. cinerea was comparable to the commercial fungicide thiabendazole (B1682256), and it was twice as active against S. sclerotiorum. nih.gov Compound 9e displayed the most potent inhibitory activity against both fungi, being almost twice as potent as thiabendazole. nih.gov

Table 3: Antimicrobial Activity of this compound

Microbial Strain Type Activity
Staphylococcus aureus Gram-positive bacteria Active nih.govrdd.edu.iq
Staphylococcus epidermidis Gram-positive bacteria Active nih.govrdd.edu.iq
Micrococcus luteus Gram-positive bacteria Active nih.gov
Bacillus cereus Gram-positive bacteria Active nih.gov
Escherichia coli Gram-negative bacteria Active nih.govrdd.edu.iq
Pseudomonas aeruginosa Gram-negative bacteria Active nih.gov
Klebsiella pneumoniae Gram-negative bacteria Active nih.govrdd.edu.iq
Aspergillus niger Fungi Active nih.gov
Aspergillus fumigatus Fungi Active nih.gov
Candida albicans Fungi Moderate Activity rdd.edu.iq
Botrytis cinerea Fungi Good Activity nih.gov
Sclerotinia sclerotiorum Fungi Good Activity nih.gov

Antiviral Efficacy of this compound in Cellular Models

Benzimidazole derivatives have shown promising antiviral activity against a range of viruses in cellular models.

A study identified a benzimidazole derivative, designated B5, as an inhibitor of Hepatitis C Virus (HCV) infection. B5 was found to inhibit HCV infection in a pangenotypic and dose-dependent manner in hepatoma cells, and its antiviral activity was confirmed in primary hepatocytes. The mechanism of action was determined to be at a post-attachment stage of the viral entry step. nih.gov

Another study synthesized a set of heterocyclic benzimidazole derivatives and evaluated their antiviral activities against Herpes Simplex Virus-1 (HSV-1). Compounds 8a and 8b were identified as the most active antiherpetic agents in this study, with EC50 concentrations of 2.9 and 3.4 µg/ml, respectively. researchgate.netiaea.org

Antiparasitic Activity of this compound in In Vitro Systems

The antiparasitic potential of benzimidazole derivatives has been explored against various protozoan parasites in in vitro settings.

One study investigated the in vitro anthelmintic activity of a series of synthetic benzimidazoles against Trichuris muris and Heligmosomoides polygyrus. Compounds BZ6 and BZ12 showed significant activity, with IC50 values below 10 µM against the L1 stage of T. muris. BZ12 was also effective against the adult stage of T. muris (IC50 of 8.1 µM) and H. polygyrus, while BZ6 was highly effective against adult H. polygyrus (IC50 of 5.3 µM). nih.gov

In another study, a benzimidazole derivative, JVG9 (5-chloro-1H-benzimidazole-2-thiol), was found to be effective against Trypanosoma cruzi bloodstream trypomastigotes in vitro. The compound was observed to alter the surface and cytoskeleton of the parasite, suggesting that its trypanocidal activity involves targeting the cytoskeleton. nih.gov

Furthermore, in vitro tests of 22 benzimidazole derivatives against Trypanosoma congolense showed that six compounds exhibited promising efficacy, with up to 100% parasite clearance from the test blood at concentrations of 10 mg/ml and 20 mg/ml. chemrxiv.org

Mechanistic Investigations into the Biological Action of Benzimidazole Derivative 9

Identification and Validation of Molecular Targets for Benzimidazole (B57391) derivative 9

The biological activity of Benzimidazole derivative 9 and its analogues stems from their interaction with specific molecular targets crucial for cell function and survival. Research has identified several key proteins and enzymes whose activities are modulated by this class of compounds.

One identified target is the cytoskeleton, particularly the proteins actin and tubulin. The benzimidazole derivative JVG9 has been shown to produce alterations in the expression of these cytoskeletal proteins in Trypanosoma cruzi, indicating that the cytoskeleton is a primary target. Benzimidazoles are known to interfere with microtubule dynamics by binding to β-tubulin.

Another significant target is Glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway. The derivative BZM-9 , a nitrobenzimidazole, has demonstrated potent anticancer activity and has been identified as a powerful inhibitor of recombinant G6PD. This suggests that the metabolic adaptations of cancer cells can be targeted by this compound.

Furthermore, AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is a target for some benzimidazole derivatives. The small-molecule 991 has been identified as a potent AMPK activator, highlighting its potential to modulate cellular metabolism.

Finally, DNA and associated enzymes are also targeted. Benzimidazole derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. While specific data for derivative 9 is part of a broader class, the scaffold is recognized for this activity.

Table 1: Identified Molecular Targets for this compound and Analogues

Derivative Name Molecular Target Biological Context
JVG9 Cytoskeletal Proteins (Actin, Tubulin) Anti-parasitic activity
BZM-9 Glucose-6-phosphate dehydrogenase (G6PD) Anticancer activity in glioblastoma
991 AMP-activated protein kinase (AMPK) Metabolic regulation
General Scaffold Poly(ADP-ribose) polymerase (PARP) DNA repair inhibition, Cancer therapy

Elucidation of Signaling Pathways Perturbed by this compound

This compound and related compounds perturb several critical signaling pathways, leading to their diverse biological effects.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for immune response and cell growth, is a key target. JAK inhibitors interfere with this pathway by blocking the activity of JAK enzymes (JAK1, JAK2, JAK3, TYK2). This interference modulates the signaling of numerous cytokines involved in inflammation and cellular proliferation. mdpi.com

The NF-κB signaling pathway, a central mediator of inflammatory responses, is also significantly affected. The benzimidazole derivative ORT-83 was found to suppress the gene expression of pro-inflammatory cytokines such as IL-6, NF-κB, and TNF-α in human lung adenocarcinoma cells. researchgate.net This indicates a direct modulation of the inflammatory cascade regulated by NF-κB.

Given that the derivative 991 activates AMPK, it directly influences metabolic signaling pathways. researchgate.net Activation of AMPK can lead to a cascade of downstream effects, including the enhancement of glucose uptake and the regulation of metabolic processes to maintain energy balance. researchgate.net

Interactions of this compound with Macromolecules (e.g., DNA, RNA, Proteins)

The chemical structure of this compound facilitates complex interactions with essential biological macromolecules.

Interactions with Proteins: As previously noted, benzimidazole derivatives directly interact with and inhibit various enzymes. BZM-9 binds to and inhibits G6PD, while the broader class of benzimidazoles binds to the β-tubulin subunit of microtubules, disrupting their dynamics. scielo.br The derivative JVG9, for instance, alters the expression of actin and tubulin, demonstrating a clear interaction with cytoskeletal proteins. scielo.br

Interactions with Nucleic Acids (DNA and RNA): Benzimidazole derivatives are known to interact with both DNA and RNA. nih.gov The mode of interaction can vary, including intercalation between base pairs and binding within the minor groove of the DNA helix. nih.govnih.gov Specifically, a derivative designated as compound 9 , which features a pyrazole (B372694) ring, is suggested to form hydrogen bonds with DNA nucleobases, potentially causing damage to the DNA structure. frontiersin.org

Interestingly, the binding affinity can be highly specific. Studies on a benzimidazole derivative 9 designed with bulky tert-butyl groups found that it has a much higher affinity for specific RNA internal loop motifs compared to AT-rich DNA. The steric bulk of these groups appears to preclude binding to the DNA minor groove but allows for various potential binding modes within the more flexible grooves of RNA structures. The binding affinity for these RNA-ligand complexes was observed in the low micromolar range.

Table 2: Macromolecular Interactions of this compound and Analogues

Derivative Name Macromolecule Type of Interaction Observed Effect
JVG9 Actin, Tubulin Protein Binding Altered expression and cytoskeleton disruption scielo.br
BZM-9 G6PD Enzyme Inhibition Inhibition of the pentose phosphate pathway
Compound 9 DNA Hydrogen Bonding Potential for DNA damage frontiersin.org
Derivative 9 RNA Internal Loop Binding High-affinity, specific binding to RNA motifs
General Scaffold DNA/RNA Intercalation, Groove Binding Mixed binding modes nih.govnih.gov

Cellular Uptake and Subcellular Localization of this compound

The efficacy of this compound is contingent upon its ability to enter target cells and reach its subcellular site of action. Studies on related compounds provide insight into these processes. For example, self-assembled organic nanoparticles of a 1,2-disubstituted benzimidazole analogue demonstrated enhanced uptake in 3D tumor spheroids of breast cancer cells compared to the free compound. This suggests that formulation can significantly impact cellular penetration.

Furthermore, research on the benzimidazole derivative 991 shows that it enhances glucose uptake in skeletal muscle, indicating that it can modulate cellular transport mechanisms. researchgate.net While this is an indirect measure of the compound's own uptake, it highlights its interaction with membrane-associated processes. researchgate.net

While comprehensive studies detailing the specific uptake mechanisms and subcellular localization of a single, defined "this compound" are not widely available, the lipophilic nature of the benzimidazole core generally favors passage across cellular membranes. The ultimate subcellular destination is dictated by the specific nature of its molecular target (e.g., nuclear for PARP, cytosolic for tubulin).

Proteomic and Transcriptomic Profiling in Response to this compound

Global analysis of protein and gene expression changes following treatment with this compound provides a broader understanding of its cellular impact. Although large-scale proteomic and transcriptomic studies specifically for a compound named "this compound" are limited in publicly accessible literature, related research offers valuable insights.

A transcriptomic analysis, via qRT-PCR, was performed on cells treated with the benzimidazole derivative ORT-83 . This study revealed a significant suppression of gene expression for the proinflammatory cytokines IL-6, NF-κB, and TNF-α. researchgate.net This targeted transcriptomic data confirms that the compound's anti-inflammatory effects are mediated at the level of gene expression. researchgate.net

Proteomic studies on organisms treated with related compounds have also been conducted. For instance, a proteomic analysis of Trypanosoma cruzi resistant to benznidazole (a related nitroimidazole drug) identified 56 distinct proteins with differential expression. In resistant strains, there was an overexpression of proteins involved in transcription and protein destination, such as cyclophilin A and peroxiredoxin. This highlights the cellular pathways that may be modulated by this class of compounds to confer resistance.

Preclinical Pharmacological Evaluation of Benzimidazole Derivative 9 in Animal Models

Efficacy Studies of Benzimidazole (B57391) derivative 9 in Disease Models

The therapeutic potential of different compounds named Benzimidazole derivative 9 has been explored in animal models of cancer, parasitic infections, and genetic blood disorders.

This compound (OBD9) in Cancer Models

An oxetane (B1205548) derivative of mebendazole (B1676124), referred to as OBD9, has demonstrated significant anticancer activity, particularly in models of colorectal cancer. This enhanced solubility derivative of the benzimidazole family has shown potent cytotoxic effects against a variety of tumor cell types. In preclinical studies, OBD9 was found to be particularly effective against aggressive, metastatic tumor cells researchgate.net. Its efficacy is linked to the inhibition of the Wnt signaling pathway, a key driver of cell growth in colorectal cancer researchgate.net.

Efficacy of this compound (OBD9) in Cancer Models

Disease Model Key Findings
Colorectal Cancer Suppresses tumor growth by interfering with the Wnt signaling pathway.

This compound in Infection Models

In the context of parasitic infections, a distinct this compound has been investigated for its potential against Leishmania major, the parasite responsible for cutaneous leishmaniasis. In vitro studies revealed that this compound exhibits anti-leishmanial activity, with a half-maximal inhibitory concentration (IC50) of 44.10 µM against L. major promastigotes nih.gov. While these findings are promising, the progression of this specific derivative to in vivo animal models of infection has not been extensively documented in the available literature. In silico analyses predicted good oral bioavailability and a lack of toxicity for this compound nih.gov.

Efficacy of this compound in Leishmaniasis Models

Disease Model Key Findings

This compound as a G9a/GLP Inhibitor

A third compound, also designated this compound, has been evaluated as an inhibitor of G9a/GLP (histone methyltransferases) for the potential treatment of β-thalassemia and sickle cell disease. This compound demonstrated a half-maximal inhibitory concentration (IC50) of 22.8 nM for G9a nih.gov. Preclinical evaluation in a phlebotomized cynomolgus monkey model, an important animal model for studying fetal hemoglobin production, has been undertaken for a related compound from the same series, demonstrating the potential for this class of inhibitors to induce γ-globin production in vivo nih.gov.

Efficacy of this compound as a G9a/GLP Inhibitor

Target Key Findings

Pharmacokinetic Profiling of this compound in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of the various "this compound" compounds have been characterized to varying extents in preclinical species.

Pharmacokinetics of this compound (OBD9)

The development of OBD9 was driven by the need to overcome the poor solubility and bioavailability of earlier benzimidazole compounds, which limited their systemic delivery. OBD9 was designed to have enhanced aqueous solubility, which is over 100-fold greater than its parent compound, mebendazole researchgate.net. This improved solubility suggests the potential for better oral bioavailability, a critical factor for clinical translation researchgate.net. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters from preclinical animal studies are not detailed in the available literature, the compound was developed with the goal of being suitable for oral delivery researchgate.net.

Pharmacokinetics of Anti-leishmanial this compound

For the this compound investigated for leishmaniasis, pharmacokinetic data is primarily derived from in silico predictions. These computational studies suggest good oral bioavailability nih.gov. However, comprehensive in vivo pharmacokinetic studies in preclinical species are necessary to confirm these predictions and to characterize the absorption, distribution, metabolism, and excretion profile of the compound.

Pharmacokinetics of G9a/GLP Inhibitor this compound

The pharmacokinetic profile of the G9a/GLP inhibitor, this compound, has been assessed in mice. The compound exhibits moderate clearance and oral bioavailability.

Pharmacokinetic Parameters of G9a/GLP Inhibitor this compound in Mice

Parameter Value
CL (mL/min/kg) 26.8
Vdss (L/kg) 1.94
T1/2 (hr) 1.1

Pharmacodynamic Biomarkers and Target Engagement in Animal Models Treated with this compound

Pharmacodynamic studies are crucial for understanding the mechanism of action and confirming target engagement of a drug candidate in vivo.

Pharmacodynamics of this compound (OBD9)

The primary mechanism of action for OBD9 in colorectal cancer models is the inhibition of the Wnt signaling pathway. This is achieved through the induction of autophagic degradation of TNIK (traf2 and Nck-interacting kinase) researchgate.net. TNIK is a key component that promotes T-cell factor-4 (TCF4)/beta-catenin–mediated gene expression. Therefore, the degradation of TNIK serves as a direct pharmacodynamic biomarker of target engagement. In animal models, the reduction of TNIK levels and the subsequent downregulation of Wnt/beta-catenin signaling at the level of transcriptional activation would confirm the on-target activity of OBD9 researchgate.net.

Pharmacodynamics of Anti-leishmanial and G9a/GLP Inhibitor this compound

For the anti-leishmanial this compound, in vivo pharmacodynamic biomarker and target engagement studies in animal models are not yet available in the reviewed literature. Similarly, while the G9a/GLP inhibitor this compound has a clear molecular target, specific pharmacodynamic biomarkers and target engagement studies in animal models have not been detailed in the provided sources.

Formulation Strategies for Preclinical Research with this compound

Effective formulation is key to achieving desired exposure and efficacy in preclinical studies.

Formulation of this compound (OBD9)

A significant advantage of OBD9 is its enhanced aqueous solubility, which facilitates its formulation for systemic delivery, including oral administration researchgate.net. While the precise details of the formulation used in preclinical studies are not specified, its improved solubility allows for greater flexibility in developing formulations suitable for oral delivery in animal models researchgate.net.

Formulation of Anti-leishmanial and G9a/GLP Inhibitor this compound

Specific formulation strategies for the preclinical research of the anti-leishmanial this compound and the G9a/GLP inhibitor this compound are not described in the available literature. The development of appropriate formulations would be a critical step in advancing these compounds into further in vivo testing.

Computational and Theoretical Approaches in the Study of Benzimidazole Derivative 9

Molecular Docking and Ligand-Protein Interaction Analysis of Benzimidazole (B57391) derivative 9

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the interactions. eprajournals.comsemanticscholar.org Studies on benzimidazole derivatives have utilized this approach to understand how they interact with various biological targets.

Docking analyses reveal that the binding of benzimidazole derivatives is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the nitrogen atoms of the benzimidazole nucleus can act as hydrogen bond acceptors, mimicking the binding mode of purine-based ATP. ukm.my The substituent groups on the benzimidazole scaffold play a crucial role in establishing shape complementarity with the receptor's binding pocket. ukm.my

Key interactions frequently observed in docking studies of benzimidazole derivatives include:

Hydrogen Bonding: The N-H group in the imidazole (B134444) ring and other functional groups can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the active site. acs.org

Hydrophobic Interactions: The fused benzene (B151609) ring and other aromatic substituents often engage in hydrophobic interactions with nonpolar residues of the target protein. ukm.my

π-π Stacking: The aromatic nature of the benzimidazole core facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

These interactions are visualized using software like AutoDock and Discovery Studio, which help in identifying the key amino acid residues involved in the ligand-protein complex. ukm.mynih.govresearchgate.net The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity, allowing for the comparison of different derivatives and the prioritization of compounds for synthesis. acs.orgspast.org For example, docking studies against DNA gyrase have been used to predict the antibacterial potential of new benzimidazole analogs. spast.orgnih.gov

Table 1: Representative Protein Targets for Benzimidazole Derivatives in Molecular Docking Studies

Target Protein PDB ID Therapeutic Area Key Interactions Noted
Epidermal Growth Factor Receptor (EGFR) 3VJO, 2JIT Anticancer Hydrogen bonding, Hydrophobic interactions, Van der Waals forces ukm.my
DNA Gyrase Subunit B 5L3J Antibacterial Hydrogen bonding, Strong binding interactions spast.orgnih.gov
Staphylococcus aureus Tyrosyl-tRNA Synthetase 1JIJ Antibacterial Strong binding contact compared to reference ligand spast.org
14-α demethylase (CYP51) Not specified Antifungal Interaction with heme, Hydrogen bonding acs.org
Cyclooxygenase-2 (COX-2) Not specified Anti-inflammatory Promising interaction with the enzyme active site rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole derivative 9 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of this compound, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new derivatives with enhanced potency. researchgate.netvjs.ac.vn

These models are built using a training set of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the observed activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

Commonly used molecular descriptors in QSAR studies of benzimidazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and polarizability.

Steric descriptors (CoMFA): These describe the 3D shape and size of the molecule.

Hydrophobic and electrostatic fields (CoMSIA): These describe the spatial distribution of hydrophobicity and electrostatic potential. nih.gov

The statistical validity of a QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the predictive correlation coefficient (r²_pred) for an external test set. nih.gov A robust QSAR model provides valuable insights into the structural features that are important for biological activity. For example, a 3D-QSAR study on benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists highlighted the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for good antagonistic activity. nih.gov

Table 2: Statistical Parameters for a Representative 2D-QSAR Model for Benzimidazole Derivatives

Parameter Value Description
R² (Correlation Coefficient) 0.904 Represents the goodness of fit of the model for the training set. vjs.ac.vn
q² (Cross-validated R²) 0.613 (CoMFA) Indicates the internal predictive ability of the model. nih.gov
r²_pred (Predictive R² for test set) 0.714 (CoMFA) Measures the model's ability to predict the activity of an external set of compounds. nih.gov
CCC (Concordance Correlation Coefficient) 0.867 Assesses the agreement between predicted and observed values. vjs.ac.vn

Molecular Dynamics Simulations for Conformational Analysis and Binding Predictions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding. acs.orgnih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time. A stable RMSD trajectory suggests that the ligand-protein complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Protein-Ligand Contacts: This analysis tracks the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein throughout the simulation, confirming their persistence. nih.gov

The findings from MD simulations offer a higher level of confidence in the predicted binding mode and can help to explain the structure-activity relationships observed experimentally. rsc.org For example, simulations have been used to confirm the stable binding of benzimidazole-thiadiazole hybrids to the active site of the fungal enzyme 14-α demethylase (CYP51). acs.org

In Silico Prediction of ADME Properties for this compound (excluding human data)

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, computational models can predict a range of physicochemical and pharmacokinetic properties without the use of human-derived data. These predictions are often based on established rules and models, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. eprajournals.com

ADME properties that can be predicted in silico include:

Solubility: Prediction of how well the compound dissolves in water.

Lipophilicity (LogP): A measure of the compound's partitioning between an oily and an aqueous phase, which influences absorption and distribution. researchgate.net

Gastrointestinal (GI) absorption: Prediction of the likelihood of absorption from the gut.

Plasma protein binding: Prediction of the extent to which the compound will bind to proteins in the blood. mdpi.com

Metabolism: Prediction of susceptibility to metabolism by key enzyme families like Cytochrome P450.

Tools like SwissADME and ProTOX II are frequently employed for these predictions. researchgate.netmdpi.com By evaluating these properties computationally, researchers can prioritize benzimidazole derivatives that are more likely to have favorable pharmacokinetics for further development. researchgate.net

Table 3: Commonly Predicted In Silico ADME/Physicochemical Properties

Property Description Importance
Molecular Weight (MW) The mass of the molecule. Influences diffusion and absorption.
LogP The logarithm of the partition coefficient between octanol (B41247) and water. Indicates lipophilicity and permeability. researchgate.net
Hydrogen Bond Donors (HBD) Number of N-H and O-H bonds. Affects solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) Number of N and O atoms. Affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA) The surface area of polar atoms. Correlates with drug transport properties. researchgate.net

De Novo Drug Design Approaches Utilizing this compound Scaffold

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means it is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it an excellent starting point for the design of new drugs. nih.gov Rather than starting from scratch (ab initio or de novo design), many approaches utilize the benzimidazole scaffold as a foundation for creating new therapeutic agents.

Scaffold-based drug design involves modifying the core structure by adding or altering substituents to optimize interactions with a specific target and improve pharmacological properties. The knowledge gained from molecular docking, QSAR, and SAR studies of existing benzimidazole derivatives is crucial in this process.

Key strategies in designing new drugs based on the this compound scaffold include:

Scaffold Hopping: Replacing a known active core with the benzimidazole scaffold while retaining key binding interactions.

Fragment-Based Growth: Attaching small molecular fragments to the benzimidazole core to explore and optimize binding to pockets on the target protein.

Structure-Based Design: Using the 3D structure of the target protein to rationally design modifications to the benzimidazole scaffold that enhance binding affinity and selectivity.

The versatility of the benzimidazole scaffold allows for the systematic exploration of chemical space to develop novel compounds for a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov This approach leverages the inherent favorable properties of the benzimidazole nucleus, such as its ability to engage in hydrogen bonding and π-π stacking interactions, to create new generations of potent and selective drugs. nih.gov

Advanced Analytical Methodologies for Research on Benzimidazole Derivative 9

High-Throughput Screening Assays for Benzimidazole (B57391) derivative 9 Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a specific biological activity. For benzimidazole derivatives, HTS assays are designed to identify "hits"—compounds that exhibit a desired effect, such as inhibiting a particular enzyme or killing cancer cells. These assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period.

Cell-based HTS assays are particularly valuable as they provide insights into a compound's activity in a more physiologically relevant context. broadinstitute.org For instance, in the search for novel anticancer agents, a library of benzimidazole derivatives can be screened for cytotoxicity against specific cancer cell lines. In one such screening campaign, a diversity library of 10,000 compounds was tested against a leukemic cell line, leading to the identification of a potent and selective benzimidazole-based inhibitor. nih.gov

The initial HTS is followed by hit-to-lead studies, where the initial hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This process involves synthesizing and testing a series of related analogues to establish a Structure-Activity Relationship (SAR), which describes how chemical structure relates to biological activity. nih.govrroij.comnih.gov For example, a screen of benzimidazole-based anthelmintics for anticancer activity identified several compounds with significant antiproliferative effects, with IC50 values in the low micromolar to nanomolar range against various cancer cell lines. nih.gov

Interactive Table:

This table presents the 50% inhibitory concentration (IC50) of various benzimidazole anthelmintics against a panel of human cancer cell lines, as determined by a 72-hour incubation assay. nih.gov

Metabolite Identification and Profiling of Benzimidazole derivative 9 in Biological Matrices (preclinical)

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro and in vivo studies are conducted to identify and profile the metabolites of "this compound". These studies help to predict the drug's pharmacokinetic properties, potential for drug-drug interactions, and any formation of active or toxic metabolites. nih.gov

The primary analytical technique for metabolite identification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdoaj.orgmdpi.com In vitro metabolism is often studied using subcellular fractions of liver cells, such as microsomes or S9 fractions, from preclinical species (e.g., rats, mice) and humans. nih.govuco.es These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov For example, studies with the anthelmintic benzimidazole fenbendazole (B1672488) in rat liver microsomes have shown that it undergoes P450-mediated oxidation to its sulfoxide (B87167) and (4'-hydroxyphenyl)thio metabolites. nih.govacs.org

In vivo metabolite profiling involves administering the compound to preclinical models, such as rats, and analyzing biological matrices like plasma, urine, and feces. nih.gov This provides a more complete picture of the drug's metabolism and excretion pathways. For the benzimidazole anthelmintic albendazole (B1665689), in vivo studies have identified albendazole sulfoxide as the main active metabolite in human plasma. nih.gov

Interactive Table:

This table summarizes the major phase I metabolic transformations of the benzimidazole anthelmintics fenbendazole and albendazole, as identified in preclinical in vitro and in vivo studies. doaj.orgnih.gov

Advanced Spectroscopic Techniques for Investigating Interactions of this compound with Biological Systems (e.g., SPR, ITC)

To understand the mechanism of action of "this compound", it is crucial to characterize its interaction with its biological target. Advanced spectroscopic techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., "this compound") to a ligand (e.g., a target protein) immobilized on a sensor chip in real-time. This allows for the determination of key kinetic parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. acs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. researchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). acs.org This information helps to elucidate the driving forces behind the binding event.

Interactive Table:

This table outlines the key thermodynamic and kinetic parameters that can be determined using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize the interaction of a benzimidazole derivative with its biological target. acs.orguu.nl

Imaging Techniques for Tracing this compound Distribution in Preclinical Models

In vivo imaging techniques are powerful tools for visualizing the distribution of "this compound" in preclinical models, providing crucial information on whether the drug reaches its intended target tissue in sufficient concentrations. Positron Emission Tomography (PET) and fluorescence imaging are two commonly used modalities.

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that allows for the quantitative, three-dimensional visualization of physiological processes. mdpi.com For PET imaging, a benzimidazole derivative is radiolabeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govfrontiersin.org The resulting radiotracer is administered to a preclinical model (e.g., a rat or mouse), and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the mapping of the tracer's distribution over time. nih.gov Studies with ¹⁸F-labeled benzimidazole derivatives have demonstrated their potential as radiotracers for tumor imaging. nih.gov

Fluorescence imaging involves the use of fluorescently labeled benzimidazole derivatives, or probes, that emit light upon excitation. acs.org These probes can be used to visualize the distribution of the compound at the cellular and tissue level using techniques like fluorescence microscopy. nih.gov For example, benzimidazole-based fluorescent probes have been developed to image specific cellular components or to detect pathological features like amyloid plaques in models of Alzheimer's disease. jneurosci.org

Interactive Table:

This table shows the biodistribution of the ¹⁸F-labeled benzimidazole derivative [¹⁸F]FEMPBBA in S180 tumor-bearing mice at different time points post-injection. The values are expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

Emerging Applications and Novel Research Directions for Benzimidazole Derivative 9

Exploration of Benzimidazole (B57391) derivative 9 in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect over a billion people, primarily in impoverished regions. who.int The search for new, effective treatments is a global health priority. nih.gov Research into Benzimidazole derivative 9, specifically the compound JVG9 (5-chloro-1H-benzimidazole-2-thiol), has shown promise in the fight against Chagas disease, an NTD caused by the parasite Trypanosoma cruzi. nih.gov

T. cruzi possesses a unique cytoskeleton composed of microtubules and actin microfilaments, which is essential for its shape, motility, and survival. This makes the cytoskeleton an excellent target for new anti-parasitic drugs. nih.gov JVG9 has been found to be effective against T. cruzi bloodstream trypomastigotes in both in vitro and in vivo studies. nih.gov The trypanocidal activity of JVG9 is believed to involve the cytoskeleton as a primary target. nih.gov Studies have demonstrated that JVG9 induces morphological changes in the parasite and alters the expression of key cytoskeletal proteins, actin and tubulin. nih.gov This mechanism is consistent with the known activity of other benzimidazole compounds, which often interfere with microtubule dynamics by binding to β-tubulin. nih.gov

The exploration of JVG9 represents a significant medicinal chemistry approach, redesigning older drug structures to create novel compounds for treating Chagas disease. nih.gov Further research aims to elucidate the precise molecular interactions and determine if specific variants of actin and tubulin are the primary targets of this compound. nih.gov

Research has also highlighted the potential of various benzimidazole derivatives against other NTDs like leishmaniasis. researchgate.netnih.govnih.govmdpi.comedgccjournal.org For instance, studies have shown that certain derivatives are active against Leishmania tropica and Leishmania infantum, with IC50 values in the low micromolar to sub-micromolar range. researchgate.net

Compound/DerivativeTarget OrganismNotable Findings
JVG9 (5-chloro-1H-benzimidazole-2-thiol)Trypanosoma cruzi (Chagas Disease)Effective in vitro and in vivo; targets the parasite's cytoskeleton, altering actin and tubulin expression. nih.gov
K1 (3-Cl phenyl benzimidazole derivative)Leishmania majorDemonstrated significant antileishmanial effect (IC50 = 0.6787 µg/mL) with low cytotoxicity in healthy cells. nih.gov
Various 2-(long chain)alkyl benzimidazolesLeishmania tropica, L. infantumActive against both species with IC50 values in the low micromolar/sub-micromolar range. researchgate.net

Potential as Chemical Probes for Biological Pathways

The structural properties of benzimidazole derivatives make them suitable candidates for development as chemical probes to investigate complex biological pathways. researchgate.net These probes can be invaluable tools for studying cellular processes and identifying new therapeutic targets.

A specific benzimidazole-based fluorescent probe, ABIA (2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide), has been synthesized for the detection of cysteine in human urine and living cells. nih.gov Cysteine is a vital biothiol, and abnormal levels are associated with various disorders, including liver damage, cystinuria, and cancer. nih.gov ABIA functions as a "turn-on" fluorescent probe, exhibiting high selectivity and sensitivity for cysteine over other amino acids and biothiols. nih.gov

The key features of the ABIA probe are summarized in the table below. Its rapid response time and low detection limit, particularly when used with a specially developed portable fluorescence spectrometer device (CysDDev), highlight its potential for clinical diagnostics. nih.gov Furthermore, ABIA has demonstrated its utility for bio-imaging, successfully detecting intracellular cysteine in a lung cancer cell line (A549), making it a valuable tool for in vitro assays. nih.gov

Another area of research involves using benzimidazole derivatives as chemical probes to study Bcl-2-regulated apoptotic pathways, which could lead to the development of new therapeutic agents for cancer. researchgate.net

Probe NameTarget MoleculeKey FeaturesApplication
ABIACysteineHigh selectivity, "turn-on" fluorescence, rapid response (1 min), low limit of detection (16.3 nM). nih.govDetection in simulated human urine, bio-imaging of intracellular cysteine in live cells. nih.gov

Role of this compound in Combination Therapies (preclinical context)

In a preclinical context, researchers are exploring the potential of combining benzimidazole derivatives with other existing drugs to achieve synergistic effects or enhanced pharmacological activity. nih.gov This approach may help to overcome drug resistance and improve therapeutic outcomes.

One preclinical study investigated the anti-inflammatory effects of a newly synthesized benzimidazole derivative, ORT-83, both alone and in combination with dexamethasone (B1670325), on a human lung adenocarcinoma cell line (A549). scielo.brresearchgate.net Inflammation was induced in the cells using IL-1β. The study found that ORT-83 significantly suppressed the gene expression of pro-inflammatory cytokines such as IL-6, NFkB, and TNF-α. researchgate.net

The research also evaluated the effect on COX-2 gene expression, a key enzyme in the inflammatory pathway. While dexamethasone caused a drastic reduction in COX-2 levels, ORT-83 treatment also resulted in a significant decrease. scielo.br Interestingly, the combined treatment of ORT-83 and dexamethasone also strongly downregulated COX-2 expression compared to the inflammation-induced group, suggesting a potential for combination therapy in managing inflammation. scielo.br

Treatment GroupKey Finding (Gene Expression in A549 cells)
ORT-83Significantly suppressed pro-inflammatory cytokines (IL-6, NFkB, TNF-α). researchgate.net
ORT-83Reduced COX-2 gene expression levels significantly. scielo.br
ORT-83 + DexamethasoneDownregulated COX-2 levels significantly compared to the inflammation-induced group. scielo.br

Nanoscience and Advanced Delivery System Applications for this compound (non-clinical)

The application of nanoscience and advanced delivery systems offers a promising strategy to overcome challenges associated with some benzimidazole derivatives, such as poor aqueous solubility and limited bioavailability, thereby enhancing their therapeutic potential. gsconlinepress.com

Nanoparticle-Based Drug Delivery: Nanocarriers like polymeric micelles, solid lipid nanoparticles, and nanoemulsions can encapsulate benzimidazole compounds. gsconlinepress.comresearchgate.net This approach offers several advantages in a non-clinical setting:

Enhanced Solubility: Improves the dissolution of poorly water-soluble derivatives. gsconlinepress.com

Improved Circulation Time: Protects the drug from rapid degradation and clearance. gsconlinepress.com

Sustained Release: Formulations can be designed for controlled and sustained drug release. researchgate.net

For example, stable nanoemulsions have been designed for the intravenous administration of potent antitumor benzimidazole derivatives. These nanoemulsions showed sustained release profiles and excellent physical stability, with droplet sizes ranging from approximately 28 to 153 nm. researchgate.net Another formulation, a nanoemulgel, was developed to enhance wound healing, demonstrating optimized particle size and high entrapment efficiency. researchgate.net

Nanoparticles as Catalysts: Nanotechnology has also been applied to the synthesis of benzimidazole derivatives. Magnetic nanoparticles (MNPs), such as Fe3O4-NPs, have been used as efficient catalysts. biointerfaceresearch.comresearchgate.net These nanocatalysts are noted for their high surface area, thermal stability, and ease of separation from the reaction mixture, offering an environmentally friendly and efficient method for synthesis. biointerfaceresearch.comresearchgate.netrsc.org Other nanoparticles, including those based on TiO2, CuO, and CdO, have also been utilized to catalyze the synthesis of these compounds. rsc.orgdoaj.org

Nanoscience ApplicationExample SystemPurpose/Advantage
Advanced Drug DeliveryNanoemulsions, Nanoemulgels, Polymeric MicellesEnhance solubility, provide sustained release, improve bioavailability of benzimidazole derivatives. gsconlinepress.comresearchgate.netresearchgate.net
SynthesisMagnetic Nanoparticles (e.g., Fe3O4-NPs), CdO NPsAct as efficient, reusable, and environmentally friendly catalysts for synthesizing benzimidazole derivatives. biointerfaceresearch.comresearchgate.netdoaj.org

Challenges, Limitations, and Future Perspectives in Benzimidazole Derivative 9 Research

Current Challenges in Optimizing Benzimidazole (B57391) derivative 9 for Research Applications

The optimization of any lead compound is a critical phase that seeks to enhance desired properties while minimizing undesirable ones. For Benzimidazole derivative 9, several key challenges must be addressed to advance its utility in research.

A primary and significant hurdle for many benzimidazole-based compounds is their low aqueous solubility. iiarjournals.orgpexacy.com This poor solubility can impede formulation for biological assays, lead to variable bioavailability, and complicate the interpretation of research data. iiarjournals.orgpexacy.com Overcoming this requires the exploration of advanced formulation strategies or chemical modifications to the core structure.

From a synthetic standpoint, while the initial preparation via condensation of a hydrazide with an aldehyde is a common method, there are challenges in achieving efficiency and environmental sustainability. benthamdirect.comrsc.org Optimizing reaction conditions to improve yields, reduce the use of harsh solvents, and employ greener catalysts are persistent challenges in modern medicinal chemistry. benthamdirect.com The synthesis of a diverse library of derivatives, which is essential for structure-activity relationship studies, can be both costly and time-consuming. nih.gov

Furthermore, ensuring the specificity of the compound is a major challenge. While initial studies show antimicrobial effects, the potential for off-target activity and associated cytotoxicity must be minimized. nih.gov The optimization process must therefore balance the enhancement of potency against the target with the reduction of unintended biological interactions.

Remaining Gaps in Understanding the Biological Profile of this compound

Despite initial promising results, significant gaps remain in our understanding of the complete biological profile of this compound. The existing research provides a foundation but leaves many critical questions unanswered.

The most substantial gap is the lack of knowledge regarding its precise mechanism of action. researchgate.net While its antimicrobial properties are noted, the specific cellular target—be it an enzyme like DNA gyrase or a structural component—has not been identified. nih.gov Benzimidazole derivatives are known to act through various mechanisms, and elucidating the specific pathway for this hydrazone derivative is crucial for rational drug design. nih.gov

Another major gap is the narrow scope of its tested biological activity. The benzimidazole scaffold is renowned for its broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antiparasitic effects. nih.gov The potential of this compound in these other therapeutic areas remains entirely unexplored. nih.govresearchgate.net Similarly, its activity against drug-resistant microbial strains has not been systematically evaluated.

A comprehensive structure-activity relationship (SAR) has yet to be established. rjptonline.orgresearchgate.net While a small set of derivatives has been synthesized, a detailed understanding of how different substituents on the aryl ring of the hydrazone moiety affect potency and spectrum of activity is missing. rsc.org This knowledge is fundamental for guiding the design of more effective second-generation compounds. nih.gov

Strategic Directions for Future Research on this compound

To address the existing challenges and knowledge gaps, future research on this compound should be guided by several strategic directions.

Expansion of the Chemical Library: A primary focus should be the synthesis of a broad and diverse library of analogues. By systematically altering the substituents on the aromatic ring derived from the aldehyde, researchers can establish a robust SAR. researchgate.net This will help identify the electronic and steric properties required for optimal activity and can lead to the discovery of derivatives with improved potency and solubility. rjptonline.orgnih.gov

Target Deconvolution and Mechanistic Studies: Identifying the molecular target is a critical next step. Advanced techniques such as molecular docking, proteomics, and genetic screening can be employed to pinpoint the biological pathways affected by the compound. researchgate.nettandfonline.com Understanding the mechanism of action will enable more targeted optimization efforts and provide insights into potential resistance mechanisms.

Broad-Spectrum Biological Screening: The synthesized library of derivatives should be screened against a wide array of biological targets beyond the initial antimicrobial focus. This should include panels of viruses, human cancer cell lines, and various parasites to uncover the full therapeutic potential of this chemical scaffold. nih.govnih.gov

Adoption of Green Synthetic Methodologies: Future synthetic efforts should incorporate principles of green chemistry. rsc.org This includes the use of environmentally benign solvents, nanoparticle catalysts, or microwave-assisted synthesis to create more sustainable and efficient chemical processes. benthamdirect.com

Advanced Formulation Studies: To overcome the challenge of poor solubility, research into novel drug delivery systems is warranted. iiarjournals.org Formulating the most promising derivatives as nanosuspensions, solid dispersions, or in other advanced delivery vehicles could significantly enhance their bioavailability and efficacy in further in vivo studies. researchgate.net

Interdisciplinary Collaborations in Advancing this compound Research

The complexity of modern drug discovery and development necessitates a multidisciplinary approach. acs.org Advancing research on this compound from a lead compound to a viable candidate will depend heavily on effective collaborations between experts in various scientific fields.

The core collaboration is between synthetic chemists and biologists/pharmacologists . Chemists are needed to design and synthesize novel analogues, while biologists are essential for conducting the comprehensive biological evaluations to determine potency, spectrum of activity, and mechanism of action. parabolicdrugs.com

Computational chemists and molecular modelers play a crucial role in accelerating the design process. nih.gov Through molecular docking and predictive modeling, they can help prioritize which derivatives to synthesize, saving time and resources. tandfonline.com This rational design approach, guided by computational insights, is more efficient than traditional trial-and-error methods.

Collaboration with pharmaceutical scientists and material scientists is vital for addressing formulation and delivery challenges. parabolicdrugs.com Their expertise in areas like nanotechnology and polymer science can be leveraged to develop formulations that improve the solubility and pharmacokinetic profile of the compounds. researchgate.net

Finally, fostering partnerships between academic research institutions and the pharmaceutical industry can bridge the gap between early-stage discovery and clinical development. acs.orgrsc.org Such collaborations provide access to specialized resources, high-throughput screening capabilities, and the expertise required to navigate the complex pathway of drug development.

Data Tables

Table 1: Representative Compounds of the this compound Scaffold As described by El-masry et al., these derivatives are synthesized from the condensation of 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanehydrazide with various aromatic aldehydes.

Compound IDR-group (from Ar-CHO)
9aPhenyl
9b4-Chlorophenyl
9c4-Methoxyphenyl
9d4-Hydroxyphenyl
9e4-(Dimethylamino)phenyl
9f2-Hydroxyphenyl

Q & A

Q. What are the standard protocols for synthesizing and characterizing benzimidazole derivatives like Compound 9?

Synthesis typically involves condensation of o-phenylenediamine with carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) or microwave-assisted methods for improved efficiency . For example, the Philips procedure (using o-phenylenediamine and substituted aldehydes) yields derivatives with high purity . Characterization employs IR spectroscopy (to confirm NH and C=N groups), 1H-NMR (to verify substituent positions), and mass spectrometry (for molecular weight validation) . Thermal stability can be assessed via thermogravimetric analysis (TGA), where substituents at the 2-position significantly influence decomposition temperatures .

Q. How can researchers design experiments to evaluate the anti-inflammatory activity of benzimidazole derivatives?

Standard protocols include:

  • In vitro assays : Measure inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) enzymes. For example, compounds A2, A4, and A8 from Kumar et al. (2024) showed 60–75% COX-2 inhibition at 10 μM .
  • Cell-based models : Use RAW 264.7 macrophages to assess nitric oxide (NO) suppression. Select derivatives with electron-withdrawing groups (e.g., nitro or chloro) for enhanced activity .
  • Dose-response curves : Establish IC₅₀ values and compare with reference drugs like indomethacin.

Q. What safety protocols are critical when handling benzimidazole derivatives in the laboratory?

Key guidelines include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 risk) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How do structural modifications at the 2-position of benzimidazole derivatives influence pharmacological activity?

  • Electron-donating groups (e.g., -OCH₃) : Enhance solubility but may reduce receptor binding affinity.
  • Electron-withdrawing groups (e.g., -NO₂) : Improve metabolic stability and target engagement, as seen in anti-inflammatory derivatives A2 and A8 .
  • Heterocyclic substitutions : Introducing thiazole or oxadiazole rings (e.g., ORT-83) can modulate cytotoxicity via apoptosis induction in cancer cells . Computational tools like molecular docking (AutoDock Vina) help predict binding modes to targets like TNF-α or EGFR .

Q. How can researchers resolve contradictions in reported bioactivity data for benzimidazole derivatives?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects across studies. For instance, discrepancies in anti-inflammatory IC₅₀ values may arise from variations in assay conditions (e.g., serum concentration) .
  • Cross-validation : Test compounds in multiple models (e.g., in vitro enzyme assays + in vivo rodent models).
  • Meta-analysis : Use databases like ChEMBL to contextualize activity thresholds against known drug candidates .

Q. What methodologies are used to investigate the gene regulatory effects of benzimidazole derivatives in cancer cells?

  • qRT-PCR : Quantify expression of apoptosis-related genes (e.g., BAX, BCL-2) in A549 lung cancer cells treated with derivatives like ORT-83 .
  • RNA-seq : Identify differentially expressed pathways (e.g., PI3K/AKT) using tools like DESeq2 .
  • Normalization : Use housekeeping genes (e.g., β-actin) and software like GraphPad Prism for statistical analysis .

Q. How are benzimidazole derivatives applied in catalysis and materials science?

  • Oxidation catalysis : Benzimidazole-Schiff base metal complexes catalyze alcohol-to-ketone transformations with >90% yield under mild conditions .
  • Corrosion inhibition : Derivatives with thiol (-SH) or amine (-NH₂) groups adsorb onto carbon steel surfaces, achieving 85–95% efficiency in 1 M HCl via electrochemical impedance spectroscopy (EIS) .

Methodological Resources

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes .
  • Data Analysis : Use Schrödinger Suite for molecular dynamics simulations to refine SAR hypotheses .
  • Safety Compliance : Refer to GHS-aligned SDS sheets for proper waste disposal and emergency response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.